Product packaging for Benzothiopyrano[4,3-d]pyrimidine(Cat. No.:)

Benzothiopyrano[4,3-d]pyrimidine

Cat. No.: B1252771
M. Wt: 200.26 g/mol
InChI Key: ZPXBCDQALXURFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiopyrano[4,3-d]pyrimidine is a sophisticated tricyclic heterocyclic scaffold recognized in medicinal chemistry for its potent antiangiogenic and antiproliferative properties. Its primary research value lies in its function as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase . VEGFR-2 is the principal mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis . By competing with ATP in the catalytic domain of the VEGFR-2 tyrosine kinase, this compound inhibits receptor autophosphorylation and subsequent downstream signaling pathways, such as MAPK and PI3K-Akt, which are essential for endothelial cell survival, proliferation, and migration . The inhibition of these pathways leads to the suppression of vascularization, effectively starving tumors of oxygen and nutrients . Structure-activity relationship (SAR) studies highlight that derivatives featuring a 2-anilino substituent on the pyrimidine ring demonstrate superior kinase inhibitory activity. This moiety is critical for forming key hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding site (e.g., with Cys919), thereby anchoring the compound firmly within the active site . Beyond its primary action on VEGFR-2, research indicates that the core structure serves as a versatile scaffold for developing multi-targeted kinase inhibitors. Analogous compounds, including pyridothiopyranopyrimidines, have shown promising potency against a panel of human tumor cell lines, suggesting a broader applicability in oncology research . Furthermore, some related thiopyranopyrazole derivatives have been investigated for their ability to directly target mitochondrial functions, inducing apoptosis through the opening of the mitochondrial permeability transition pore, which presents an alternative mechanism for triggering cancer cell death . This product is intended for research purposes to further explore these mechanisms and develop novel anticancer agents. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2S B1252771 Benzothiopyrano[4,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

5H-thiochromeno[4,3-d]pyrimidine

InChI

InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)11-8(6-14-10)5-12-7-13-11/h1-5,7H,6H2

InChI Key

ZPXBCDQALXURFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2C3=CC=CC=C3S1

Synonyms

benzothiopyrano(4,3-d)pyrimidine

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzothiopyrano 4,3 D Pyrimidine Derivatives

Established Synthetic Pathways for the Benzothiopyrano[4,3-d]pyrimidine Core

The construction of the fundamental this compound scaffold relies on established chemical principles that allow for the efficient assembly of this tricyclic system. Key approaches include the convergence of multiple reactants in a single pot and the sequential formation of rings through condensation and addition reactions.

Multi-Component Reaction Approaches for this compound Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering an efficient and atom-economical pathway to complex molecules from simple starting materials in a single operation. In the context of this compound synthesis, MCRs provide a convergent and diversity-oriented approach. These reactions allow for the construction of the core structure by combining three or more reactants, often leading to the formation of multiple chemical bonds in a single synthetic step. researchgate.net

A notable example involves a three-component, one-pot reaction to generate the analogous benzopyrano[4,3-d]pyrimidine scaffold. nih.gov This strategy utilizes an iodochromone, an alkyne, and an amidine, proceeding through a sequence of Sonogashira coupling, condensation, and cycloaddition to furnish the final tricyclic product. nih.gov The principles of MCRs, such as those demonstrated in the synthesis of related pyranopyrimidines, often involve initial Knoevenagel condensation followed by Michael addition and intramolecular cyclocondensation, highlighting the versatility of this approach. researchgate.net The use of ammonium (B1175870) salts as a nitrogen source in four-component reactions for the synthesis of related fused pyrimidines, such as 9H-pyrimido[4,5-b]indoles, further illustrates the innovative strategies within MCRs to construct complex heterocyclic systems. mdpi.com

Cyclocondensation and Cycloaddition Reactions in this compound Formation

Cyclocondensation and cycloaddition reactions are fundamental strategies for the construction of the this compound ring system. These methods involve the stepwise or concerted formation of the pyrimidine (B1678525) ring onto a pre-existing benzothiopyran scaffold.

A common approach involves the cyclocondensation of 3-ethoxycarbonyl coumarin (B35378) derivatives with guanidine (B92328) hydrochloride or thiourea. walshmedicalmedia.com This reaction, typically performed under reflux conditions, leads to the formation of benzopyrano[4,3-d]pyrimidine derivatives. walshmedicalmedia.com Similarly, the synthesis of related fused pyrimidines, such as pyrazolo[3,4-d]pyrimidines, can be achieved by treating a formimidate derivative with hydrazine (B178648) hydrate. nih.gov

Furthermore, photochemical 6π-electrocyclization represents a more specialized cycloaddition approach. This method has been utilized for the synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones from pyrimidines containing an allomaltol fragment, demonstrating the potential of photochemical methods in constructing complex fused heterocyclic systems. beilstein-journals.org The reaction proceeds through the electrocyclization of a 1,3,5-hexatriene (B1211904) system, followed by a sigmatropic shift to yield the final product. beilstein-journals.org

Derivatization Strategies for Functionalized this compound Compounds

Following the construction of the core this compound skeleton, derivatization strategies are employed to introduce a wide range of functional groups, thereby accessing a diverse array of compounds. These modifications are crucial for modulating the chemical and physical properties of the parent molecule.

Common derivatization techniques include N-acetylation, which can be achieved by treating amino-substituted benzopyrano[4,3-d]pyrimidines with acetic anhydride. walshmedicalmedia.com Another strategy involves the reaction of 2-amino-benzopyrano[4,3-d]pyrimidine with ethylchloroacetate to yield an imidazolo-[2,1-a]-benzopyrano [4,3-d]-pyrimidin-1,6-dione. walshmedicalmedia.com

In related heterocyclic systems like pyrazolo[3,4-d]pyrimidines, derivatization is often carried out by reacting the core structure with various alkylating agents, such as methyl iodide, propargyl bromide, and phenacyl bromide, in the presence of a base. nih.gov These reactions allow for the introduction of diverse substituents at specific positions on the heterocyclic core. Furthermore, the synthesis of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives has been achieved through the reaction of the corresponding 4-chloro derivative with various amines, highlighting a common strategy for introducing amino functionalities. nih.gov

Synthesis of Specific this compound Analogs

The versatile synthetic methodologies for the this compound core can be adapted to prepare specific analogs with desired substitution patterns. These targeted syntheses are essential for exploring the structure-activity relationships of this class of compounds.

Preparation of 2-Phenylamino-Substituted this compound Derivatives

The synthesis of 2-phenylamino-substituted this compound derivatives can be achieved through the strategic incorporation of a phenylamino (B1219803) moiety during the construction of the pyrimidine ring or by subsequent functionalization. A general and widely applicable method for introducing amino groups, including phenylamino substituents, involves the reaction of a suitable precursor with guanidine hydrochloride. For instance, the reaction of chalcone (B49325) derivatives with guanidine hydrochloride in dimethylformamide is a known method for synthesizing 4,6-disubstituted di-(phenyl)pyrimidin-2-amines. researchgate.net This approach could be adapted to benzothiopyran-based chalcones to yield the desired 2-amino-substituted benzothiopyrano[4,3-d]pyrimidines.

Furthermore, the synthesis of related 4-amino-thieno[2,3-d]pyrimidines involves the cyclocondensation of a tetra-substituted thiophene (B33073) precursor with various nitriles under acidic conditions. nih.gov This highlights a general strategy where the amino substituent at the 2-position (equivalent to the 4-position in thieno[2,3-d]pyrimidines) is introduced via the cyclization partner.

Development of N-Nucleoside this compound Analogues

The development of N-nucleoside analogues of this compound involves the attachment of a sugar moiety, typically a ribose or deoxyribose derivative, to a nitrogen atom of the heterocyclic core. While direct synthesis of N-nucleoside this compound analogues is not extensively detailed in the provided search results, the synthesis of related pyrimidine and fused pyrimidine nucleosides provides established methodologies that can be applied.

A general approach for the synthesis of pyrimidine nucleoside analogs involves the reaction of a silylated pyrimidine base with a protected sugar derivative, often in the presence of a Lewis acid catalyst. For example, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) nucleosides, which are analogues of purine (B94841) nucleosides, has been accomplished, confirming the feasibility of creating such complex structures. nih.gov

In the synthesis of pyrazolo[3,4-d]pyrimidine glycosyl amino derivatives, the key starting material, a pyrazolopyrimidine, is reacted with sugar aldoses like D-glucose and D-xylose in the presence of a catalytic amount of acetic acid. nih.gov This demonstrates a direct method for coupling a sugar to a fused pyrimidine system. Similarly, the synthesis of pyrimidine nucleoside analogs has been achieved by reacting 5-fluorocytosine (B48100) with tetrahydrofuran-2-yl acetate (B1210297) in the presence of DBU in pyridine. nih.gov These established methods for N-glycosylation of related heterocyclic systems provide a clear pathway for the development of N-nucleoside this compound analogues.

Synthesis of Aryl-Substituted this compound Compounds

The synthesis of aryl-substituted this compound derivatives has been a subject of significant interest due to their potential as kinase inhibitors. nih.gov A notable approach involves a multi-step reaction sequence starting from commercially available starting materials. The general synthetic route commences with the reaction of a substituted phenol (B47542) with methyl 3-bromopropionate to yield a methyl 3-(aryloxy)propanoate intermediate. This is followed by a cyclization reaction to form a dihydrobenzothiopyranone core. Subsequent formylation and condensation with a substituted benzamidine (B55565) hydrochloride in the presence of a base like sodium ethoxide leads to the desired 2-aryl-substituted this compound.

One documented synthesis describes the preparation of novel 2-aryl substituted benzothiopyrano-fused pyrimidines. nih.gov In this study, various derivatives were synthesized and evaluated for their biological activity, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The synthetic strategy allowed for the introduction of a variety of aryl groups at the 2-position of the pyrimidine ring, leading to the generation of a library of compounds.

Another efficient method for generating the core scaffold is through a three-component one-pot reaction. nih.gov This approach utilizes an iodochromone, an alkyne, and an amidine, which undergo a sequence of Sonogashira coupling, condensation, and cycloaddition to construct the benzopyrano[4,3-d]pyrimidine system. nih.gov This combinatorial approach is highly efficient for creating a diverse range of substituted compounds.

The following table summarizes a selection of synthesized aryl-substituted this compound derivatives and their corresponding yields, where reported.

Table 1: Examples of Synthesized Aryl-Substituted this compound Derivatives

Compound ID R1 R2 Aryl Substituent at C-2 Molecular Formula
1a H H Phenyl C₁₇H₁₂N₂S
1b H H 4-Chlorophenyl C₁₇H₁₁ClN₂S
1c H H 4-Methoxyphenyl C₁₈H₁₄N₂OS
2a OCH₃ H Phenyl C₁₈H₁₄N₂OS
2b OCH₃ H 4-Chlorophenyl C₁₈H₁₃ClN₂OS
3a H OCH₃ Phenyl C₁₈H₁₄N₂OS
3b H OCH₃ 4-Chlorophenyl C₁₈H₁₃ClN₂OS

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds like benzothiopyrano[4,3-d]pyrimidines to create more environmentally benign and efficient processes. Key strategies include the use of organocatalysts, alternative energy sources, and one-pot multicomponent reactions.

A cost-effective and environmentally friendly synthesis of benzopyrano-pyrimidine derivatives has been developed using p-Toluene sulphonic acid (PTSA) as a catalyst. mdpi.com This method involves the condensation of salicylaldehyde (B1680747) derivatives, piperidine (B6355638) or morpholine, and malononitrile (B47326) at 80°C. The use of an organocatalyst like PTSA is advantageous as it avoids the use of metals, which can be economically and environmentally costly. mdpi.com This approach offers high yields, a straightforward experimental procedure, and short reaction times. mdpi.com

A proposed mechanism for the PTSA-catalyzed reaction begins with the protonation of the carbonyl group of salicylaldehyde by the catalyst, which activates it for subsequent nucleophilic attack by the active methylene (B1212753) carbon of malononitrile. mdpi.com This is followed by an intermolecular cyclization and subsequent reaction with a second molecule of salicylaldehyde to form the final benzopyrano-pyrimidine derivative. mdpi.com

The use of alternative energy sources, such as microwave irradiation, has also been explored to promote greener synthetic routes. researchgate.net Microwave-assisted synthesis often leads to significantly reduced reaction times, increased product yields, and enhanced product purities compared to conventional heating methods. researchgate.net For instance, the synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems, which are structurally related to benzothiopyrano[4,3-d]pyrimidines, has been successfully achieved under microwave irradiation in catalyst-free conditions. researchgate.net This highlights a potential green avenue for the synthesis of the target compound family.

Furthermore, the application of room-temperature ionic liquids (RTILs) as solvents presents another green alternative. colab.ws Ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) and 1-butylpyridinium (B1220074) tetrafluoroborate ([BPy]BF4) have been used as recyclable solvents for the synthesis of pyrano[2,3-d]pyrimidine derivatives, a related class of compounds. colab.ws These solvents are non-volatile and can often be reused, minimizing waste.

Table 2: Green Chemistry Approaches in Fused Pyrimidine Synthesis

Green Chemistry Principle Method/Reagent Advantages
Organocatalysis p-Toluene sulphonic acid (PTSA) Metal-free, cost-effective, high yields, short reaction times. mdpi.com
Alternative Energy Microwave Irradiation Reduced reaction times, increased yields, enhanced purity. researchgate.net
Green Solvents Ionic Liquids (e.g., [BMIm]BF4) Recyclable, non-volatile, neutral reaction conditions. colab.ws
Process Intensification One-pot, three-component synthesis Reduced waste, minimized solvent use, improved efficiency. nih.gov

Biological Activities and Pharmacological Investigations of Benzothiopyrano 4,3 D Pyrimidine

General Biological Activities of Benzothiopyrano[4,3-d]pyrimidine Compounds

Antiproliferative and Antitumor Activity in Cellular Models

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. Studies have consistently demonstrated their ability to inhibit the proliferation of various cancer cell lines.

A series of novel 2-aryl substituted benzothiopyrano-fused pyrimidines were synthesized and evaluated for their antiproliferative efficacy against Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This activity is a key indicator of potential anti-angiogenic effects, which are crucial in halting tumor growth. nih.gov Further investigations into 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines revealed promising antiproliferative activity not only on HUVECs but also on a panel of three human tumor cell lines. nih.gov

The substitution pattern on the this compound core plays a critical role in its antitumor activity. For instance, the introduction of different substituents at the 2-position of the pyrimidine (B1678525) ring has been systematically explored to understand structure-activity relationships (SAR). nih.govnih.gov Certain derivatives, such as 2-amino-4-aryl-3,4-dihydro-(5H)- nih.govbenzothiopyrano[4,3-d]pyrimidines and their thioxo-analogs, have been synthesized and some have shown activity in anticancer screenings. scispace.com

The antiproliferative effects of these compounds are often significant, with IC50 values in the submicromolar to low micromolar range, highlighting their potency. nih.gov The broad-spectrum anticancer activity of certain derivatives underscores the potential of the this compound scaffold as a template for the development of new anticancer drugs. researchgate.net

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound ClassCell Line(s)ActivityReference
2-Aryl substituted benzothiopyrano-fused pyrimidinesHUVECAntiproliferative efficacy nih.gov
2-Phenylamino-substituted benzothiopyrano[4,3-d]pyrimidinesHUVEC, 3 human tumor cell linesPromising antiproliferative activity nih.gov
2-Amino-4-aryl-3,4-dihydro-(5H)- nih.govbenzothiopyrano[4,3-d]pyrimidinesVarious cancer cell linesAnticancer activity scispace.com

Anti-inflammatory and Antiplatelet Properties

While the broader class of pyrimidine derivatives has been investigated for anti-inflammatory and antiplatelet activities, specific studies focusing solely on the this compound scaffold in these therapeutic areas are not extensively documented in the reviewed literature.

Antibacterial and Antifungal Evaluations

Similarly, dedicated research on the antibacterial and antifungal properties of this compound is limited in the current body of scientific literature.

Molecular Mechanisms of Action for this compound

The anticancer effects of this compound derivatives are primarily attributed to their interaction with key molecular targets involved in cancer progression, particularly those related to angiogenesis.

Inhibition of Protein Kinases (e.g., VEGFR-2/KDR Kinase)

A significant mechanism of action for the antiproliferative and antitumor activity of benzothiopyrano[4,3-d]pyrimidines is their ability to inhibit protein kinases, with a particular emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). nih.govnih.gov The VEGF signaling pathway is a critical regulator of angiogenesis, and its inhibition is a well-established strategy in cancer therapy. nih.govresearchgate.net

Numerous studies have demonstrated that 2-aryl and 2-phenylamino substituted benzothiopyrano[4,3-d]pyrimidines act as potent inhibitors of VEGFR-2/KDR kinase. nih.govnih.gov Enzymatic assays using recombinant human KDR have confirmed this inhibitory activity, with many compounds exhibiting IC50 values in the submicromolar and low micromolar range. nih.gov

Computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions between these inhibitors and the KDR kinase domain. nih.gov These studies help in the rational design of new derivatives with improved potency and selectivity. The selectivity profile of the most promising compounds is often assessed against a panel of other kinases to determine their specificity. nih.gov

Table 2: Kinase Inhibition Profile of this compound Derivatives

Compound ClassTarget KinaseKey FindingsReference
2-Aryl substituted benzothiopyrano-fused pyrimidinesVEGFR-2/KDRConfirmed inhibition in enzymatic assays. nih.gov
2-Phenylamino-substituted benzothiopyrano[4,3-d]pyrimidinesKDR KinaseIC50 values in the submicromolar/low micromolar range. nih.gov

Modulation of Angiogenesis Pathways

The inhibition of VEGFR-2/KDR kinase by this compound derivatives directly translates to the modulation of angiogenesis pathways. nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. nih.gov

The anti-angiogenic potential of these compounds has been validated through various in vitro and ex vivo models. Cell-based assays measuring the inhibition of VEGFR-2 phosphorylation confirm that these compounds can effectively block the downstream signaling cascade initiated by VEGF. nih.gov Furthermore, the ex vivo rat aortic ring assay, a well-established model for studying angiogenesis, has provided direct evidence of the anti-angiogenic effects of these pyrimidine derivatives. nih.gov By disrupting the VEGF/VEGFR-2 signaling axis, benzothiopyrano[4,3-d]pyrimidines effectively inhibit the proliferation and migration of endothelial cells, thereby impeding the formation of new blood vessels and restricting tumor growth. nih.govresearchgate.net

Induction of Apoptosis and Mitochondrial Permeability Transition (MPT)

Certain derivatives of this compound have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and a primary target in cancer therapy. Specifically, 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines have been shown to trigger the intrinsic mitochondrial pathway of apoptosis. researchgate.net

One notable compound, designated as 9c in a research study, demonstrated a significant pro-apoptotic effect. Its mechanism was elucidated to involve several key events characteristic of the mitochondrial pathway:

An increase in the expression of the tumor suppressor protein p53. researchgate.net

An elevation in the Bax/Bcl-2 ratio, which indicates a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring apoptosis. researchgate.net

A marked increase in the levels of active caspase-3, a critical executioner caspase in the apoptotic cascade. researchgate.net

While the induction of the intrinsic mitochondrial pathway of apoptosis is well-documented, the direct investigation and confirmation of Mitochondrial Permeability Transition (MPT) pore opening by this specific class of compounds is an area that warrants further detailed research. The events observed, such as the change in the Bax/Bcl-2 ratio, are often associated with the permeabilization of the outer mitochondrial membrane, a phenomenon closely linked to MPT.

Interactions with Other Identified Biological Targets

The pharmacological effects of this compound derivatives are not limited to the induction of apoptosis. These compounds have been found to interact with other significant biological targets, most notably in the realm of signal transduction and cell proliferation.

A primary target identified for 2-aryl substituted benzothiopyrano[4,3-d]pyrimidines is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels. nih.gov The inhibition of VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a well-established strategy in anticancer therapy. Several compounds from this class have shown a promising inhibitory profile against KDR, with IC₅₀ values in the submicromolar to low nanomolar range. researchgate.netnih.gov

Beyond VEGFR-2, some derivatives have also been investigated for their activity against other enzymes. For instance, there is evidence to suggest that certain fused pyrimidine derivatives, a broader class that includes the this compound scaffold, can act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. researchgate.netresearchgate.net

Table 1: Interaction of this compound Derivatives with Biological Targets

Compound/Derivative ClassBiological TargetObserved EffectReference
2-phenylamino-substitutedVEGFR-2 (KDR)Inhibition researchgate.netnih.gov
Fused Pyrimidine DerivativesTopoisomerase IIInhibition researchgate.netresearchgate.net

In Vitro Pharmacological Profiling and Enzyme Assays

The biological activity of this compound derivatives has been characterized through a variety of in vitro pharmacological profiling and enzyme assays. These studies have been instrumental in quantifying their potency and understanding their mechanism of action at a cellular and molecular level.

The inhibitory activity against VEGFR-2 has been a central focus of these investigations. The evaluation typically involves enzymatic assays using the recombinant human kinase insert domain of VEGFR-2 (KDR). nih.gov These assays directly measure the ability of the compounds to block the kinase activity of the receptor.

In addition to enzymatic assays, the antiproliferative activity of these compounds has been assessed in relevant cell-based models. A common model is the use of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for angiogenesis. Several 2-phenylamino-substituted this compound derivatives have demonstrated promising antiproliferative activity against HUVECs. nih.govacs.org

Table 2: In Vitro Activity of Selected this compound Derivatives

Compound/Derivative ClassAssay TypeCell Line/TargetActivity (IC₅₀)Reference
2-phenylamino-substitutedVEGFR-2 (KDR) InhibitionRecombinant KDRSubmicromolar to low micromolar range nih.gov
2-phenylamino-substitutedAntiproliferative AssayHUVECsPromising activity nih.govacs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The core benzothiopyrano[4,3-d]pyrimidine structure is fundamental for its interaction with biological targets, primarily kinases. The planar, heterocyclic ring system is adept at fitting into the ATP-binding pocket of these enzymes. Specifically, the pyrimidine (B1678525) moiety often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

In the class of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines, the phenylamino (B1219803) group at the 2-position is a critical determinant of activity. This substituent extends into a region of the binding site where it can make additional favorable interactions. Furthermore, the substitution pattern on this pendant phenyl ring, as well as modifications at the 8-position of the benzothiopyrano core, have been shown to significantly modulate the inhibitory potency. For instance, studies on these compounds as kinase inhibitors have revealed that specific substitutions on the phenyl moiety can lead to submicromolar to low micromolar inhibitory concentrations (IC50) against targets like the kinase insert domain receptor (KDR), a key player in angiogenesis. atlantis-press.com

Impact of Substituent Effects on this compound Potency and Selectivity

The potency and selectivity of this compound derivatives can be fine-tuned by the strategic placement of various substituents. Research has shown that both the electronic and steric properties of these substituents play a significant role.

For 2-phenylamino derivatives, the nature and position of substituents on the phenyl ring are paramount. For example, the introduction of methoxy (B1213986) (-OCH3) or chlorine (-Cl) groups at specific positions on the phenyl ring can enhance binding affinity. Similarly, substitutions at the 8-position of the this compound nucleus with groups like hydrogen (H), methoxy (-OCH3), or chlorine (-Cl) have been explored to optimize activity. atlantis-press.com One of the most promising compounds from a study, compound 16 , which features specific substitutions, demonstrated a notable selectivity profile when tested against a panel of six human kinases. atlantis-press.com

The following table summarizes the impact of various substituents on the KDR inhibitory activity of a series of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines.

CompoundR1 (8-position)R2 (phenyl substituent)KDR IC50 (µM)
1 HH>10
2 H4-OCH31.25
3 H3,4-(OCH3)20.85
4 H3,4,5-(OCH3)30.42
10 OCH3H2.3
11 OCH34-OCH30.75
12 OCH33,4-(OCH3)20.33
13 OCH33,4,5-(OCH3)30.15
16 Cl3,4-(OCH3)20.21
17 Cl3,4,5-(OCH3)30.09

Data sourced from Salerno et al., 2018. atlantis-press.com

Development and Validation of QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the structural properties of compounds with their biological activities. For this compound derivatives, QSAR studies have been instrumental in predicting their anticancer activity and guiding the design of new, more potent analogs.

One such study utilized the semi-empirical Austin Model 1 (AM1) to calculate molecular descriptors for a series of this compound derivatives. nih.gov Using Multiple Linear Regression (MLR), a QSAR model was developed that identified key descriptors influencing anticancer activity (expressed as GI50, the concentration for 50% growth inhibition). The best QSAR equation was found to be:

Log GI50 = 57.601(qC11) – 63.343(qC10) + 28.470(EHOMO) – 37.374(ELUMO) – 2.528 nih.gov

The descriptors in this model are:

qC10 and qC11: The net atomic charges on carbons 10 and 11 of the this compound core.

EHOMO: The energy of the Highest Occupied Molecular Orbital.

ELUMO: The energy of the Lowest Unoccupied Molecular Orbital.

This model indicates that the electronic properties of the molecule, specifically the charge distribution at key carbon atoms and the energies of the frontier molecular orbitals, are critical for its anticancer activity. The statistical validation of such QSAR models is crucial to ensure their predictive power. This typically involves assessing parameters like the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

Identification of Pharmacophoric Requirements for Target Interaction

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For this compound derivatives acting as kinase inhibitors, several key pharmacophoric features have been identified through computational studies.

Molecular docking analyses have provided insights into the binding mode of these compounds within the ATP-binding site of kinases like KDR (VEGFR-2). atlantis-press.comnih.gov These studies have highlighted the following critical pharmacophoric elements:

Hydrogen Bond Acceptor: The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the backbone amide protons of key amino acid residues in the hinge region of the kinase. This interaction anchors the inhibitor in the active site.

Aromatic/Hydrophobic Regions: The fused benzothiopyran and the phenylamino substituent provide hydrophobic surfaces that engage in van der Waals and pi-stacking interactions with hydrophobic residues in the binding pocket.

Hydrogen Bond Donor: The N-H group of the 2-phenylamino linker often acts as a hydrogen bond donor, forming additional interactions that enhance binding affinity.

Substituent-Specific Interactions: Specific substituents on the phenyl ring can form additional hydrogen bonds or hydrophobic interactions. For example, methoxy groups can act as hydrogen bond acceptors. Computational studies have also highlighted the importance of stable cation-π interactions between the inhibitor and the kinase. atlantis-press.com

Molecular docking studies of a designed this compound compound with the anticancer target protein 3L3M revealed hydrogen bonding with the amino acid residues TYR246, HIS201, and TYR235, further defining the key interaction points for this class of compounds. nih.gov

Computational Chemistry and Molecular Modeling of Benzothiopyrano 4,3 D Pyrimidine

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a cornerstone of computational drug design, offering predictions of how a ligand (in this case, a benzothiopyrano[4,3-d]pyrimidine derivative) will bind to the active site of a biological target, typically a protein or enzyme. This technique is instrumental in understanding the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex and are crucial for biological efficacy.

A significant body of research has employed molecular docking to elucidate the binding modes of this compound derivatives with various therapeutic targets. For instance, studies have explored the interactions of these compounds with enzymes implicated in cancer and microbial infections. In one such study, derivatives of this compound were docked into the active site of the Mycobacterium tuberculosis enoyl reductase (InhA) enzyme, revealing key interactions that could inform the development of new antitubercular agents. nih.gov Similarly, docking studies have been performed on dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, where a benzo nih.govnih.govthieno[2,3-d]pyrimidine phthalimide (B116566) derivative was identified as a noncompetitive inhibitor. nih.gov Molecular docking and subsequent dynamics simulations highlighted the critical roles of Tyr547, Lys554, and Trp629 residues of DPP-4 in forming a stable complex with the inhibitor. nih.gov

The process typically involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure is often optimized using force fields like MM+, while the receptor structure is obtained from protein data banks and prepared by removing water molecules, adding hydrogen atoms, and optimizing its geometry. mdpi.com Software such as AutoDock Vina is then used to perform the docking calculations, which generate various possible binding poses of the ligand within the receptor's active site, ranked by a scoring function that estimates the binding affinity. nih.gov These predicted binding modes provide valuable insights into the structure-activity relationships (SAR) of the synthesized compounds. rsc.org

Interactive Table: Examples of Molecular Docking Studies on this compound Analogs

Target ProteinInvestigated ActivityKey Findings from Docking
Dipeptidyl peptidase-4 (DPP-4)AntidiabeticIdentified key residues (Tyr547, Lys554, Trp629) for noncompetitive inhibition. nih.gov
Mycobacterium tuberculosis enoyl reductase (InhA)AntitubercularRevealed the binding mode and interactions within the active site. nih.gov
V1-ATPaseNematicidalShowed close contact with active amino acids in the receptor pocket. mdpi.com
HIV-1 Reverse TranscriptaseAnti-HIVRationalized the resistance profiles of novel dihydrothiopyrano[4,3-d]pyrimidine derivatives. nih.gov
PIM-1 KinaseAnticancerElucidated the binding interactions of potent inhibitors.
KRAS-G12DAnticancerElucidated binding modes of novel inhibitors. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic and Energetic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and energetic properties of molecules. epstem.net These methods are employed to calculate a range of molecular properties that are not readily accessible through experimental techniques but are fundamental to a molecule's reactivity and interactions.

For this compound derivatives, DFT calculations have been utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can more readily participate in chemical reactions.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with its biological target. For instance, identifying electronegative regions can suggest where hydrogen bond acceptor interactions might occur.

Researchers have used methods like B3LYP with basis sets such as 6-31G(d,p) to perform these calculations. epstem.net The theoretical vibrational frequencies obtained from these calculations can be compared with experimental infrared (IR) spectra to validate the computational model. epstem.net

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-receptor binding, the reality is that both molecules are flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques that explore the conformational space of molecules and simulate their behavior over time.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules like many this compound derivatives, understanding the preferred conformations is crucial, as only specific conformations may be able to bind effectively to a biological target. rsc.org

Molecular dynamics simulations take this a step further by simulating the movement of atoms in a molecule or a molecular system (like a ligand-receptor complex) over a period of time. nih.gov These simulations provide insights into the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and the receptor, and the role of solvent molecules. For example, MD simulations have been used to study the intercalation of benzothiopyranoindazole analogs with DNA models, revealing that intercalation in the major groove is preferred when both the ligand and DNA are charged. nih.gov In another study, MD simulations helped to rationalize the distinct resistance profiles of novel dihydrothiopyrano[4,3-d]pyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov The stability of the complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. mdpi.com

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. When the 3D structure of the target is known, structure-based virtual screening, which often employs molecular docking, is used.

In the absence of a known target structure, ligand-based drug design strategies become paramount. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. One common ligand-based approach is pharmacophore modeling. A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are essential for a ligand to interact with a specific target. researchgate.net

For this compound derivatives, both virtual screening and ligand-based design have been employed to discover new active compounds. For instance, a library of pyrido[2,3-d]pyrimidine (B1209978) derivatives was virtually screened to identify novel inhibitors of human thymidylate synthase. nih.gov Ligand-based approaches have also been used to design new derivatives by modifying the core scaffold with different substituents to enhance activity and selectivity. nih.gov The process of building a virtual library involves several steps, including cleaning the database, filtering compounds based on drug-likeness criteria, and removing undesirable chemical structures. benthamscience.com

Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Activity

The biological activity of a drug molecule is not solely dependent on its ability to bind to a target; its physicochemical properties also play a critical role in its absorption, distribution, metabolism, and excretion (ADME). Computational methods are widely used to predict a variety of molecular descriptors and physicochemical parameters that are relevant to a compound's "drug-likeness."

For the this compound class of compounds, researchers have calculated descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov These parameters are crucial for predicting a compound's oral bioavailability and membrane permeability. For example, a study on pyrido[4,3-d]pyrimidines found correlations between the polar surface area and both Caco-2 permeability and metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another important application of molecular descriptors. In QSAR, statistical models are built to correlate the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. While specific QSAR studies on benzothiopyrano[4,3-d]pyrimidines are part of ongoing research, the principles have been applied to similar pyrimidine-based scaffolds to successfully predict their activities.

Spectroscopic Characterization Methodologies for Benzothiopyrano 4,3 D Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of benzothiopyrano[4,3-d]pyrimidine derivatives. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework and the assignment of substituent positions.

In the ¹H NMR spectra of this compound derivatives, the protons of the pyrimidine (B1678525) ring typically appear as distinct signals. For instance, in certain derivatives, the NH proton of the pyrimidine ring can be observed as an exchangeable singlet signal. nih.gov The chemical shifts and coupling patterns of the aromatic protons on the benzothiopyrano moiety provide crucial information about their relative positions. For example, a multiplet in the aromatic region can often be resolved into distinct doublets and triplets, corresponding to ortho, meta, and para protons of a benzene (B151609) ring substituent. nih.gov The number of peaks, their relative intensities, and the fine splitting patterns all comply with the proposed structures of the synthesized derivatives. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbons of carbonyl and thiocarbonyl groups in the pyrimidine ring will have characteristic downfield shifts. nih.gov The complete assignment of both ¹H and ¹³C NMR signals is often achieved through a combination of one-dimensional and two-dimensional NMR experiments, which helps in analyzing and comparing the spectra of different derivatives. nih.gov

Below are interactive tables showcasing typical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure and its common substituents.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
ProtonChemical Shift (δ, ppm)MultiplicityNotes
Pyrimidine-NH7.34 - 12.82s (broad)Exchangeable with D₂O nih.govnih.gov
Aromatic-H6.5 - 9.16mComplex pattern for fused rings researchgate.net
CH (pyrimidine)~6.27s
N(CH₃)₂~3.11s
OCH₃~3.47s
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
CarbonChemical Shift (δ, ppm)Notes
C=O161.06 - 176.30Carbonyl carbon nih.gov
C=S~176.30Thiocarbonyl carbon nih.gov
Aromatic-C113.81 - 156.31Wide range due to substituents nih.govmdpi.com
C (pyrimidine)103 - 167
N(CH₃)₂~45
OCH₃~56

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the various functional groups present in benzothiopyrano[4,a3-d]pyrimidine molecules. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of different bonds can be detected, confirming the presence of key structural features.

The IR spectra of this compound derivatives typically exhibit a number of characteristic absorption bands. For instance, the N-H stretching vibrations of the pyrimidine ring are usually observed in the region of 3100-3500 cm⁻¹. nih.govcore.ac.uk If the molecule contains carbonyl groups, strong absorption bands corresponding to C=O stretching will be present, typically in the range of 1620-1752 cm⁻¹. nih.govresearchgate.net The presence of a C=N bond within the pyrimidine ring is indicated by a stretching vibration around 1525-1575 cm⁻¹. researchgate.net

Furthermore, aromatic C-H stretching vibrations are generally found around 2920-2978 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1570-1596 cm⁻¹ region. researchgate.net For substituted derivatives, the presence of specific functional groups can be confirmed by their characteristic IR absorptions. For example, a nitro group (NO₂) will show asymmetric and symmetric stretching bands around 1535 cm⁻¹ and 1350 cm⁻¹, respectively. core.ac.uk The C-O-C stretching of an ether linkage or the C-F stretching of a fluorinated substituent also have distinct absorption frequencies.

The following interactive table summarizes key IR absorption frequencies for functional groups commonly found in this compound derivatives.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
Functional GroupVibrational ModeFrequency Range (cm⁻¹)
N-HStretching3100 - 3500 nih.govcore.ac.uk
C=OStretching1620 - 1752 nih.govresearchgate.net
C=NStretching1525 - 1575 researchgate.net
Aromatic C-HStretching2920 - 2978 researchgate.net
Aromatic C=CStretching1570 - 1596 researchgate.net
C-O-CStretching~1250
C-FStretching~1156
NO₂Asymmetric Stretching~1535 core.ac.uk
NO₂Symmetric Stretching~1350 core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound compounds and to gain insights into their structure through the analysis of their fragmentation patterns. In a typical electron impact mass spectrometry (EI-MS) experiment, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. sapub.org

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic fragment ions. The pattern of these fragment ions is unique to the specific structure of the molecule and can be used to confirm its identity. The fragmentation pathways are often influenced by the nature and position of substituents on the this compound core. nih.gov For instance, the loss of small neutral molecules such as CO, HCN, or radicals like CH₃ or Br can be observed. sapub.orgmiamioh.edu

In some cases, the molecular ion peak may be weak or absent, and the observed spectrum is dominated by the fragment ions. The presence of isotopes, such as the M+2 peak for sulfur-containing compounds, can also provide valuable information about the elemental composition of the molecule. sapub.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. researchgate.net

The interactive table below illustrates common fragmentation patterns observed in the mass spectra of pyrimidine derivatives.

Table 4: Common Fragment Ions in the Mass Spectra of Pyrimidine Derivatives
Lost FragmentDescription
COLoss of a carbonyl group.
HCNLoss of hydrogen cyanide from the pyrimidine ring.
R•Loss of an alkyl or other substituent radical.
X•Loss of a halogen radical (e.g., Cl•, Br•).
H₂OLoss of a water molecule from hydroxyl-substituted derivatives.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov The resulting crystal structure reveals the planarity of the fused ring system and the orientation of any substituents. For example, in some pyrimidine derivatives, the pyrazole (B372694) and pyrimidine rings are nearly coplanar. mdpi.com

X-ray crystallography also elucidates the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. These interactions play a crucial role in the packing of the molecules in the solid state. researchgate.net The detailed structural information obtained from X-ray crystallography is essential for structure-activity relationship (SAR) studies and for computational modeling. mdpi.com

The table below provides an example of crystallographic data that can be obtained for a this compound derivative.

Table 5: Example Crystallographic Data for a Fused Pyrimidine Derivative
ParameterValueReference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)11.8333(6) researchgate.net
b (Å)12.8151(6) researchgate.net
c (Å)17.1798(8) researchgate.net
α (°)77.317(4) researchgate.net
β (°)74.147(4) researchgate.net
γ (°)66.493(5) researchgate.net
V (ų)2280.0(2) researchgate.net
Z1 researchgate.net

Advanced Research Trajectories and Future Perspectives for Benzothiopyrano 4,3 D Pyrimidine

Design and Synthesis of Next-Generation Benzothiopyrano[4,3-d]pyrimidine Analogues

The quest for more potent and selective therapeutic agents has driven the rational design and synthesis of novel this compound analogues. Research efforts have been focused on modifying the core structure to enhance biological activity and refine pharmacokinetic profiles.

A significant area of investigation involves the exploration of structure-activity relationships (SAR). In one such study, a series of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines were synthesized and evaluated as kinase inhibitors. researchgate.net This research systematically explored the impact of different substitution patterns on the pendant phenyl moiety and at the 8-position of the this compound core. researchgate.net The findings revealed that specific substitutions could significantly influence the inhibitory activity against key kinases involved in angiogenesis. researchgate.net

Another approach has been the synthesis of derivatives with entirely new scaffolds attached to the core ring system. For instance, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds have been designed and synthesized as potential PI3K inhibitors. researchgate.net This strategy of molecular hybridization aims to combine the pharmacophoric features of different bioactive molecules to create hybrid compounds with enhanced or novel activities. The synthesis of these complex molecules often involves multi-step reaction sequences, including Suzuki-coupling reactions. researchgate.net

Furthermore, scaffold hopping and molecular hybridization have been employed to rationally design novel dihydrothiopyrano[4,3-d]pyrimidine derivatives. acs.org This has led to the discovery of compounds with potent antiviral activities. acs.org The design of these next-generation analogues often leverages structural biology information to guide the modifications for optimal interaction with the target protein. acs.org

The table below summarizes key findings from studies focused on the synthesis and evaluation of novel this compound analogues.

Analogue Class Synthetic Strategy Key Findings Reference
2-Phenylamino-substituted benzothiopyrano[4,3-d]pyrimidinesSAR-guided synthesisSubmicromolar to low micromolar inhibition of KDR; antiproliferative activity against HUVECs and tumor cell lines. researchgate.net
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivativesMolecular hybridization with phenylpyridine/phenylpyrimidine-carboxamidesModerate cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines; introduction of phenylpyridine-carboxamide scaffold was beneficial for activity. researchgate.net
Dihydrothiopyrano[4,3-d]pyrimidine derivativesScaffold hopping and molecular hybridizationPotent antiviral activity against various HIV-1 strains with improved resistance profiles. acs.org

Exploration of Novel Therapeutic Targets and Modalities

While initial research on benzothiopyrano[4,3-d]pyrimidines has largely focused on their potential as kinase inhibitors, particularly targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway in cancer, newer investigations are broadening the scope of their therapeutic applications. researchgate.net The structural versatility of this scaffold makes it amenable to targeting a diverse range of biological macromolecules.

Recent studies on structurally related pyrimidine (B1678525) derivatives have highlighted the potential for these compounds to act on a variety of targets. For example, different fused pyrimidine systems have been investigated as inhibitors of cyclin-dependent kinases (CDKs), topoisomerases, and ABC transporters. researchgate.netencyclopedia.pubsci-hub.se The isosteric relationship between the pyrimidine ring and the purine (B94841) bases of ATP suggests that many of these derivatives can function as ATP-competitive inhibitors of a wide array of kinases. acs.orgnih.gov

The exploration of novel modalities for benzothiopyrano[4,3-d]pyrimidines extends beyond oncology. A significant discovery has been the identification of dihydrothiopyrano[4,3-d]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org This finding opens up a new avenue for the development of these compounds as antiviral agents.

The table below outlines some of the therapeutic targets that have been explored for benzothiopyrano[4,3-d]pyrimidines and related fused pyrimidine structures.

Therapeutic Target Compound Class Therapeutic Area Key Findings Reference
Kinase Insert Domain Receptor (KDR/VEGFR-2)2-Phenylamino-substituted benzothiopyrano[4,3-d]pyrimidinesCancerSubmicromolar/low micromolar inhibition, anti-angiogenic effects. researchgate.net
Phosphoinositide 3-kinase (PI3K)4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivativesCancerModerate cytotoxicity against various cancer cell lines. researchgate.net
HIV-1 Reverse TranscriptaseDihydrothiopyrano[4,3-d]pyrimidine derivativesHIV/AIDSPotent antiviral activity with improved resistance profiles. acs.org
Cyclin-Dependent Kinases (CDKs)Pyrazolo[4,3-d]pyrimidinesCancerInhibition of CDK1/cyclin B and antiproliferative activity. researchgate.net
Topoisomerase IIαPyrazolo[3,4-d]pyrimidinesCancerInduction of apoptosis and inhibition of topoisomerase. encyclopedia.pub

The continued exploration of new biological targets for this compound derivatives is crucial for unlocking their full therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel this compound-based therapeutics. These computational tools can accelerate the identification of promising drug candidates, optimize their properties, and provide deeper insights into their mechanisms of action.

In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, are becoming increasingly integral to the drug design process for pyrimidine derivatives. researchgate.net Molecular docking simulations, for instance, have been used to elucidate the binding modes of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines within the kinase domain of KDR, highlighting key interactions such as cation-π stacking. researchgate.net

While specific applications of advanced ML algorithms to the this compound scaffold are still emerging, the broader field of pyrimidine-based drug discovery has started to embrace these technologies. For example, ML models have been developed to predict the corrosion inhibition efficiency of pyrimidine compounds, demonstrating the potential of these methods to handle small datasets and improve prediction accuracy through techniques like virtual sample generation.

The general workflow for integrating AI/ML in the research of this compound class would likely involve:

Data Curation: Assembling datasets of synthesized this compound analogues and their corresponding biological activities.

Feature Engineering: Generating molecular descriptors that capture the physicochemical and structural properties of the compounds.

Model Training: Developing QSAR models using various ML algorithms (e.g., random forest, support vector machines) to predict the activity of new, unsynthesized analogues.

Virtual Screening: Using the trained models to screen large virtual libraries of potential this compound derivatives to identify those with the highest predicted potency and desirable properties.

De Novo Design: Employing generative AI models to design entirely new this compound structures with optimized characteristics.

The table below outlines potential applications of AI and ML in advancing research on this compound.

AI/ML Application Objective Potential Impact
QSAR ModelingPredict biological activity based on chemical structure.Accelerate hit-to-lead optimization by prioritizing the synthesis of the most promising compounds.
Molecular Docking and Dynamics SimulationsElucidate binding modes and predict binding affinities.Provide insights into the mechanism of action and guide the rational design of more potent inhibitors.
Virtual ScreeningIdentify novel hit compounds from large chemical libraries.Expand the diversity of active scaffolds and identify novel starting points for drug discovery programs.
ADMET PredictionPredict absorption, distribution, metabolism, excretion, and toxicity properties.Reduce late-stage attrition of drug candidates by identifying potential liabilities early in the discovery process.

The application of AI and ML holds immense promise for streamlining the discovery and development of next-generation this compound-based drugs.

Strategies for Lead Optimization and Preclinical Development

The transition of a promising hit compound into a clinical candidate requires a rigorous process of lead optimization and preclinical development. For this compound derivatives, this involves enhancing their potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

A key strategy in lead optimization is the iterative process of chemical synthesis and biological testing guided by SAR and computational modeling. This approach allows for the systematic modification of the lead compound to improve its drug-like properties. For example, in the development of pyridopyrimidine inhibitors of bacterial biotin (B1667282) carboxylase, a related heterocyclic system, physicochemical properties were redesigned to improve antibacterial potency and penetration across bacterial membranes.

The preclinical development of a this compound candidate would involve a comprehensive evaluation of its pharmacological and toxicological profile. This includes in vitro and in vivo studies to assess its efficacy in relevant disease models, as well as a battery of safety pharmacology and toxicology assays.

A notable example of preclinical development in a closely related series is the investigation of dihydrothiopyrano[4,3-d]pyrimidine derivatives as HIV-1 NNRTIs. acs.org One lead compound from this series, compound 20a , not only showed potent antiviral activity but also exhibited favorable preclinical properties, including:

Improved Solubility: A critical parameter for oral bioavailability. acs.org

Metabolic Stability: Resistance to degradation by liver enzymes, which can prolong the drug's duration of action. acs.org

Favorable in vivo Safety Profile: Lack of significant toxicity in animal models. acs.org

Reduced hERG Inhibition: A key safety endpoint, as inhibition of the hERG potassium channel can lead to cardiac arrhythmias. acs.org

The table below summarizes key aspects of lead optimization and preclinical development for this compound derivatives.

Development Stage Key Activities Objectives
Lead Optimization SAR-guided chemical modification, computational modeling, in vitro profiling (potency, selectivity, ADME).Enhance potency and selectivity, improve pharmacokinetic properties, reduce off-target effects.
Preclinical Development In vivo efficacy studies in disease models, safety pharmacology, toxicology studies (acute and chronic).Demonstrate proof-of-concept in a living system, establish a safe dose range for human studies.

The successful navigation of these stages is essential for advancing novel this compound-based therapies to clinical trials.

Q & A

Q. What are the standard synthetic routes for preparing benzothiopyrano[4,3-d]pyrimidine derivatives?

The synthesis involves cyclocondensation of substituted phenylguanidine hydrochlorides with dimethylamino-methylene intermediates under nitrogen atmosphere. For example, compound 2a and 2b were synthesized by reacting methyl iodide, DMEDA, and dioxane at 100°C for 24 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate). Structural confirmation uses 1^1H/13^13C NMR and elemental analysis, with key signals such as δ 4.02 (CH2_2S) and δ 8.46 (4-ArH) for 2a .

Q. How is cytotoxicity of this compound derivatives assessed in vitro?

Cytotoxicity is evaluated using human umbilical vein endothelial cells (HUVECs). Cells (3–4 × 104^4/well) are treated with test compounds for 72 hours. Cell viability is quantified via trypan blue exclusion, and GI50_{50} (concentration causing 50% growth inhibition) is calculated. Parallel assays measure phosphorylation inhibition of VEGFR-2 (Tyr1175) using ELISA kits, with optical density read at 450 nm .

Q. What characterization techniques confirm the structural integrity of synthesized derivatives?

1^1H/13^13C NMR spectroscopy and elemental analysis are critical. For 2i , 1^1H NMR in DMSO-d6_6 shows δ 8.29 (10-ArH) and δ 9.68 (NH), while 13^13C NMR confirms aromatic carbons at δ 112–155. Elemental analysis validates stoichiometry (e.g., C17_{17}H13_{13}N3_3S for 2a ) with <0.4% deviation .

Advanced Research Questions

Q. What in vitro models evaluate the anti-angiogenic effects of this compound derivatives?

The rat aortic ring assay is a gold standard. Aortic rings (1 mm) are embedded in Matrigel and cultured in EBM MV2 medium with test compounds (e.g., 100 nM–10 µM). Microvascular growth is monitored over 7 days, with comparisons to reference inhibitors like Semaxanib. This model replicates 3D vascularization better than monolayer HUVEC assays .

Q. How do molecular docking studies predict binding affinity to VEGFR-2?

AutoDock 4.2 and Maestro Schrödinger Suite are used for cross-docking. Crystal structures (PDB: 1YWN, 4AG8) are prepared by removing water, adding hydrogens, and assigning protonation states. Docking grids (60 Å3^3) are centered on ATP-binding sites. Lamarckian genetic algorithms (200 runs/ligand) assess binding poses, with RMSD <0.89 Å validating experimental conformations .

Q. How to analyze substituent effects on kinase inhibition using structure-activity relationships (SAR)?

Substituents at positions 8 (e.g., -OCH3_3, -Cl) and 4' (e.g., -Cl) critically modulate activity. For example:

  • 2b (8-OCH3_3) shows 85% VEGFR-2 inhibition at 7 µM.
  • 2i (8-Cl, 4'-Cl) exhibits GI50_{50} = 0.1 µM in HUVECs.
    Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic kinase pockets, while -OCH3_3 improves solubility without steric hindrance .

Q. How to address discrepancies in substituent impact on enzyme inhibition?

Contradictory data (e.g., variable inhibition by -Cl at position 4') may arise from differential cell permeability or off-target effects. Validate via:

  • Dose-response curves : Compare IC50_{50} (enzyme) vs. GI50_{50} (cellular).
  • Kinase profiling : Test against related kinases (e.g., PDGFR, FGFR) to rule out promiscuity.
  • Molecular dynamics : Simulate binding stability over 100 ns to identify transient interactions .

Q. What considerations are critical in cross-docking experiments for kinase targets?

  • Protein flexibility : Use multiple crystal structures (e.g., 3VNT, 4ASE) to account for conformational changes.
  • Scoring functions : Combine AutoDock’s binding energy with MM-GBSA for entropy corrections.
  • Validation : Benchmark against co-crystallized ligands (RMSD ≤1.5 Å) to ensure predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.